6-(2,6-Dichlorobenzyl)-3-pyridazinol
Description
6-(2,6-Dichlorobenzyl)-3-pyridazinol is a pyridazine derivative featuring a 2,6-dichlorobenzyl substituent at the 6-position of the pyridazinol core.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-2-1-3-10(13)8(9)6-7-4-5-11(16)15-14-7/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWKCCAXQRAWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NNC(=O)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichlorobenzyl)-3-pyridazinol typically involves the reaction of 2,6-dichlorobenzyl chloride with a pyridazine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors can enhance the efficiency of the reaction by providing better control over reaction parameters such as temperature and residence time.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dichlorobenzyl)-3-pyridazinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,6-Dichlorobenzyl)-3-pyridazinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,6-Dichlorobenzyl)-3-pyridazinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,6-dichlorobenzyl group is a common pharmacophore in medicinal chemistry. Below is a detailed comparison of 6-(2,6-Dichlorobenzyl)-3-pyridazinol with two closely related compounds from the literature, focusing on structural features, biological activity, and molecular interactions.
Structural Analog: (S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid
- Core Structure: Amino acid backbone with a 2,6-dichlorobenzyl substituent and a terminal alkyne.
- Biological Activity : Exhibits collagenase inhibition with an IC50 of 1.31 mM , slightly lower than its 2,4-dichloro analog (IC50 = 1.48 mM) .
- Molecular Interactions :
Structural Analog: 6-((2,6-Dichlorobenzyl)oxy)benzofuran-3(2H)-one
- Core Structure: Benzofuranone scaffold with a 2,6-dichlorobenzyl ether group.
- Synthesis : Prepared via alkylation of 6-hydroxybenzofuran-3(2H)-one with 2,6-dichlorobenzyl chloride (58% yield) .
- Physicochemical Properties :
Key Comparative Insights
| Parameter | This compound | (S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid | 6-((2,6-Dichlorobenzyl)oxy)benzofuran-3(2H)-one |
|---|---|---|---|
| Core Structure | Pyridazinol | Amino acid with alkyne | Benzofuranone |
| Substituent Position | 6-position | 2-position | 6-position (ether linkage) |
| Reported Activity (IC50) | Not available | 1.31 mM (collagenase) | Not reported |
| Binding Energy (ΔG) | Not available | –6.5 kcal/mol | Not reported |
| Synthetic Yield | Not available | Not reported | 58% |
- The pyridazinol core may offer distinct solubility or hydrogen-bonding capabilities compared to amino acid or benzofuranone scaffolds.
Computational Insights
AutoDock Vina, a widely used docking tool, has been employed to predict interactions of dichlorobenzyl derivatives with collagenase . For example, the shorter hydrogen bond length (1.961 Å vs. 2.202 Å) in the 2,6-dichloro analog correlates with its lower IC50, suggesting positional chlorine effects on binding affinity .
Notes and Limitations
Empirical Data Gap: Direct experimental data for this compound (e.g., IC50, synthesis) are absent in the provided literature. Predictions are extrapolated from structural analogs.
Methodological Considerations : Docking results (e.g., Gibbs energy) depend on force fields and parameterization; experimental validation is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
